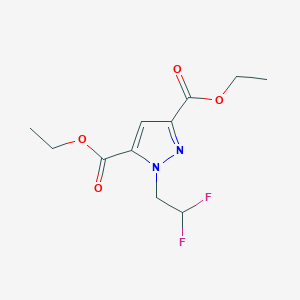
Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoroethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of diethyl 1H-pyrazole-3,5-dicarboxylate with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of dihydro-pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
Agrochemical Applications
One of the primary applications of this compound is in the field of agriculture , particularly as a pesticide or herbicide. The difluoromethylthio group enhances its efficacy against various pests while potentially reducing toxicity to non-target organisms.
Efficacy Against Pests
Research indicates that compounds with similar structures exhibit effective insecticidal properties. For instance, studies have shown that related triazole derivatives can inhibit key enzymes in pest species, leading to mortality or reduced reproduction rates. The specific application of 2-((difluoromethyl)thio)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide in formulations can target pests such as aphids and whiteflies, which are significant threats to crops .
Medicinal Chemistry Applications
In medicinal chemistry, this compound may serve as a lead structure for developing new pharmaceuticals. The presence of the pyridine and triazole rings suggests potential biological activity that could be exploited for therapeutic purposes.
Antimicrobial Activity
Studies on related compounds have demonstrated antimicrobial properties against various pathogens. The incorporation of difluoromethylthio groups has been linked to enhanced bioactivity due to increased lipophilicity and improved membrane permeability . This compound could be investigated for its potential against bacterial infections or fungal diseases.
Research Case Studies
Several case studies have documented the applications and efficacy of similar compounds:
- Insecticide Development : A study focused on a series of triazole derivatives demonstrated that modifications to the thioether moiety significantly affected insecticidal activity. The findings suggest that 2-((difluoromethyl)thio)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide could be optimized for enhanced pest control .
- Pharmacological Investigations : Another study explored the pharmacodynamics of triazole-containing compounds and their interactions with biological targets. It was found that these compounds exhibit promising results in inhibiting specific enzymes relevant to disease pathways .
作用機序
The mechanism of action of Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
- Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-4,5-dicarboxylate
- Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-dicarboxylate
Comparison: Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the specific positioning of the difluoroethyl group and the carboxylate groups on the pyrazole ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. The presence of the difluoroethyl group can also influence the compound’s stability and solubility, making it distinct from other pyrazole derivatives.
特性
IUPAC Name |
diethyl 1-(2,2-difluoroethyl)pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O4/c1-3-18-10(16)7-5-8(11(17)19-4-2)15(14-7)6-9(12)13/h5,9H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTFBKFSBZCYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(F)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













